3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Similar compounds such as imidazole-containing compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-bromo-1-methylpyrazole and suitable carboxylation reagents.
Carboxylation Reaction: The carboxylation of 3-bromo-1-methylpyrazole can be achieved using carbon dioxide (CO₂) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). This reaction is typically carried out under elevated temperatures and pressures to facilitate the formation of the carboxylic acid group.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Oxidation Reactions: The methyl group at the 1-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN), dimethylformamide (DMF) as a solvent, and elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Utilized as a pharmaceutical intermediate.
Uniqueness
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 3-position and carboxylic acid group at the 4-position make it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3-bromo-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOMSWUFAYFYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1399653-86-1 |
Source
|
Record name | 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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